molecular formula C10H11BF3K B13561366 Potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)borate

Potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)borate

Cat. No.: B13561366
M. Wt: 238.10 g/mol
InChI Key: GFOAZQPAIMNCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired potassium organotrifluoroborate salt .

Industrial Production Methods

On an industrial scale, the production of potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide is unique due to its tetrahydronaphthalenyl group, which provides additional stability and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

Molecular Formula

C10H11BF3K

Molecular Weight

238.10 g/mol

IUPAC Name

potassium;trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide

InChI

InChI=1S/C10H11BF3.K/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4H2;/q-1;+1

InChI Key

GFOAZQPAIMNCOO-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(CCCC2)C=C1)(F)(F)F.[K+]

Origin of Product

United States

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